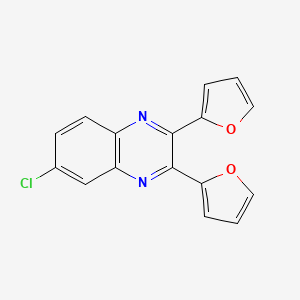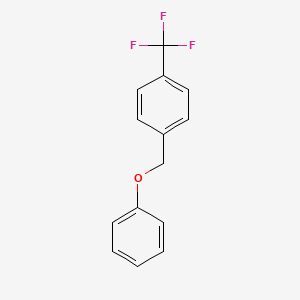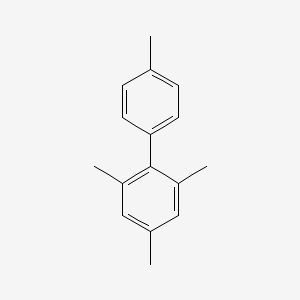
((1E,3E)-5-Hydroxy-4-methylpenta-1,3-dien-1-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((1E,3E)-5-Hydroxy-4-methylpenta-1,3-dien-1-yl)boronic acid: is an organic compound that features both a boronic acid group and a conjugated diene system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ((1E,3E)-5-Hydroxy-4-methylpenta-1,3-dien-1-yl)boronic acid typically involves the hydroboration of a suitable diene precursor. One common method is the hydroboration-oxidation reaction, where a diene is treated with a borane reagent followed by oxidation to yield the boronic acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroboration processes using continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The boronic acid group can be oxidized to form borates or boronic esters.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or alkanes.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with various aryl or vinyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts in the presence of base (e.g., potassium carbonate) for Suzuki-Miyaura reactions.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Alcohols or alkanes.
Substitution: Biaryl or vinyl compounds.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Catalysis: Acts as a ligand in various catalytic processes.
Biology:
Enzyme Inhibition: Potential inhibitor of enzymes that interact with boronic acids.
Bioconjugation: Used in the development of bioconjugates for imaging and therapeutic applications.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Diagnostics: Utilized in the development of diagnostic tools and assays.
Industry:
Materials Science: Used in the synthesis of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of ((1E,3E)-5-Hydroxy-4-methylpenta-1-3-dien-1-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and bioconjugation. The conjugated diene system also allows for participation in various pericyclic reactions, contributing to its reactivity.
Comparación Con Compuestos Similares
Phenylboronic Acid: Similar boronic acid functionality but lacks the conjugated diene system.
Vinylboronic Acid: Contains a vinyl group instead of the conjugated diene.
Allylboronic Acid: Features an allyl group rather than the conjugated diene.
Propiedades
Número CAS |
165604-91-1 |
|---|---|
Fórmula molecular |
C6H11BO3 |
Peso molecular |
141.96 g/mol |
Nombre IUPAC |
[(1E,3E)-5-hydroxy-4-methylpenta-1,3-dienyl]boronic acid |
InChI |
InChI=1S/C6H11BO3/c1-6(5-8)3-2-4-7(9)10/h2-4,8-10H,5H2,1H3/b4-2+,6-3+ |
Clave InChI |
QXGSBRCWEARTGC-PIXFVPMGSA-N |
SMILES isomérico |
B(/C=C/C=C(\C)/CO)(O)O |
SMILES canónico |
B(C=CC=C(C)CO)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2E)-2-[(2E)-3-(5-nitrofuran-2-yl)prop-2-en-1-ylidene]hydrazinecarbothioamide](/img/structure/B14127611.png)









